molecular formula C28H26ClN3O6 B11480629 N'-[(Z)-(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]-2-phenylacetohydrazide

N'-[(Z)-(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]-2-phenylacetohydrazide

Cat. No.: B11480629
M. Wt: 536.0 g/mol
InChI Key: GWBUFZAEDFQYKB-MNDYBZJGSA-N
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Description

N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological effect. For example, it may inhibit the activity of a key enzyme involved in cancer cell growth, thereby reducing tumor proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C28H26ClN3O6

Molecular Weight

536.0 g/mol

IUPAC Name

N-[(Z)-[5-[[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-6,7-dimethoxy-1,3-benzodioxol-4-yl]methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C28H26ClN3O6/c1-34-25-21(13-20-14-23(32-38-20)18-8-10-19(29)11-9-18)22(26-28(27(25)35-2)37-16-36-26)15-30-31-24(33)12-17-6-4-3-5-7-17/h3-11,15,20H,12-14,16H2,1-2H3,(H,31,33)/b30-15-

InChI Key

GWBUFZAEDFQYKB-MNDYBZJGSA-N

Isomeric SMILES

COC1=C(C2=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)Cl)/C=N\NC(=O)CC5=CC=CC=C5)OCO2)OC

Canonical SMILES

COC1=C(C2=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)Cl)C=NNC(=O)CC5=CC=CC=C5)OCO2)OC

Origin of Product

United States

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